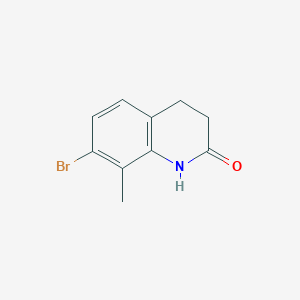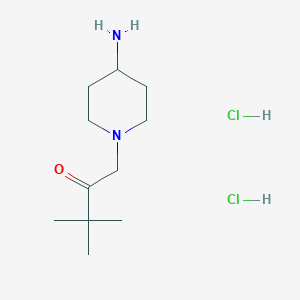![molecular formula C24H24N4O B2445965 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896070-62-5](/img/structure/B2445965.png)
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic chemical compounds with a fused ring structure . They form the central core of a variety of more complex chemical compounds, including some pharmaceuticals . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be analyzed using density functional theory (DFT) and time-dependent DFT calculations . These methods can reveal key features of the molecular structure, such as the dipole moment changes .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and depend on the specific substituents present on the molecule .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit a range of physical and chemical properties depending on their specific structure. For example, some compounds in this class exhibit excellent thermal stability . The dipole moment changes in these compounds can be calculated and are influenced by the specific substituents present .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine family (PPs) offers strategic compounds for optical applications due to several key features:
- Stability Comparable to Commercial Probes : The properties and stability of PPs (e.g., 4a–g) rival those of commercial probes like coumarin-153, prodan, and rhodamine 6G .
Medicinal Chemistry
The pyrazolopyrimidine moiety serves as a common heterocycle nucleus in pharmaceutical design. Compounds based on this scaffold have diverse medicinal applications, including:
- Antimicrobial Activity : Some pyrazolopyrimidines exhibit antimicrobial properties, making them potential candidates for combating infections .
- Anti-Inflammatory and Antioxidant Effects : These compounds may modulate inflammation and oxidative stress .
Antibacterial Agents
Exploring the antibacterial activity of pyrazolo[3,4-d]pyrimidines is essential. Different substituents at positions N1, C4, and C6 influence their efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
Cytotoxicity Studies
The cytotoxicity of pyrazolo[1,5-a]pyrimidines warrants investigation. By varying substituents, we can assess their impact on cell viability and potential anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the inhibition of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-3-29-19-14-12-18(13-15-19)25-23-20-10-7-11-21(20)26-24-22(16(2)27-28(23)24)17-8-5-4-6-9-17/h4-6,8-9,12-15,25H,3,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYXPFUBPLLMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

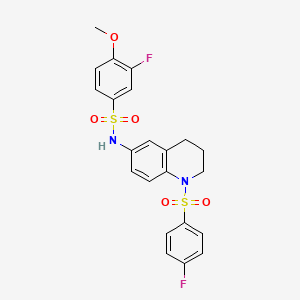
![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)

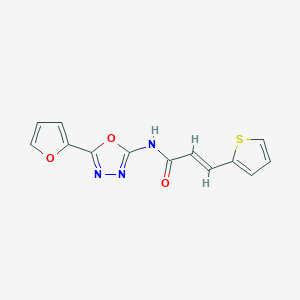
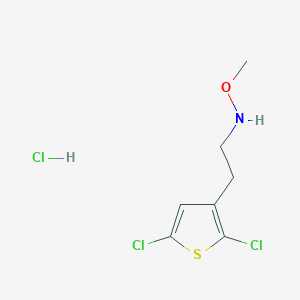
![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
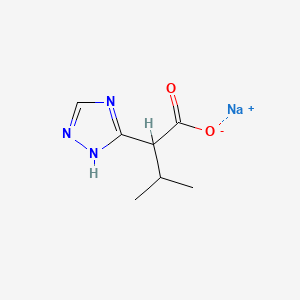
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)
